molecular formula C11H12N2O B2633929 6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde CAS No. 1781435-71-9

6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B2633929
CAS No.: 1781435-71-9
M. Wt: 188.23
InChI Key: JNJVFFGBTPCJEQ-UHFFFAOYSA-N
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Description

6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS 1781435-71-9) is a high-value aromatic aldehyde with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol. This compound features a fused bicyclic heteroaromatic system, comprising a pyrrole ring fused with a pyridine ring, and is substituted with an isopropyl group and a formyl group. The aldehyde functional group makes this chemical a versatile and crucial building block (or synthetic intermediate) in organic synthesis and medicinal chemistry research. It is primarily used in the design and synthesis of novel pharmaceutical compounds, particularly in the construction of more complex molecular architectures. Researchers can utilize this compound in various metal-catalyzed cross-coupling reactions and as a precursor for the generation of diverse chemical libraries via condensation with amines to form imines or with active methylene compounds. The compound is characterized by a predicted boiling point of 369.9±37.0 °C and a pKa of 13.00±0.40. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

6-propan-2-yl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7(2)8-3-11-10(12-5-8)4-9(6-14)13-11/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJVFFGBTPCJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C(N2)C=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the pyrrolo[3,2-b]pyridine core. The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

    Reduction: 6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties Reference
6-(Propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde - 6-isopropyl
- 2-carbaldehyde
188.23 Versatile scaffold for drug design
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde - No substituents on pyridine ring 160.17 Intermediate for heterocyclic synthesis
Substituted 1H-pyrrolo[3,2-b]pyridines - Variable substituents (e.g., sulfonyl, CN) 180–250 Patent-protected bioactive compounds
1-((1S,3R)-3-(6-Tosyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-1H-pyrrole-3-carbaldehyde - Tosyl group
- Triazolo-pyrazine extension
~600 Kinase inhibitor candidates

Functional and Reactivity Differences

Aldehyde Reactivity: The aldehyde group in the target compound enables conjugation with amines or hydrazines, a feature shared with simpler analogues like 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde .

Substituent Effects: Electron-Withdrawing Groups: Compounds with sulfonyl or cyano substituents (e.g., patent derivatives in ) exhibit altered electronic profiles, affecting solubility and metabolic stability. Extended Ring Systems: Derivatives like the triazolo-pyrazine fused compound () show expanded π-conjugation, which may improve interactions with hydrophobic enzyme pockets.

Synthetic Utility :
The target compound’s isopropyl group provides a lipophilic handle for tuning pharmacokinetic properties, contrasting with polar substituents (e.g., hydroxyl or carboxyl) in other pyrrolo-pyridines .

Patent and Commercial Relevance

  • Patent Activity : Substituted pyrrolo[3,2-b]pyridines are protected under patents (e.g., EP 2021/070998 and WO 2022/023341) for therapeutic applications, though specific biological data remain undisclosed .
  • Commercial Availability : The target compound is marketed by Biosynth (CymitQuimica) as a building block for research, priced at €1,207/50 mg . Similar derivatives (e.g., tosyl-containing analogues) are less accessible commercially, reflecting niche synthetic demand .

Q & A

Basic: What are the common synthetic routes for preparing 6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves cyclization and functionalization of pyrrolo-pyridine scaffolds. A representative approach includes:

Paal-Knorr Condensation : Reacting 2-aminopyridine derivatives with ketones (e.g., isopropyl groups) to form the pyrrolo-pyridine core .

Aldehyde Introduction : Oxidation of hydroxymethyl intermediates or direct formylation using Vilsmeier-Haack conditions (POCl₃/DMF) to install the carbaldehyde group .
Optimization :

  • Temperature control (e.g., 80–100°C for cyclization) to avoid side reactions.
  • Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps).
  • Catalysts (e.g., Pd/C for hydrogenation steps) to enhance yields .

Basic: How is the structural identity of this compound validated in academic research?

Methodological Answer:
Validation relies on multi-technique analysis:

NMR Spectroscopy :

  • ¹H NMR : Signals for the aldehyde proton (δ ~9.8–10.2 ppm) and isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.8–3.2 ppm for CH) .
  • ¹³C NMR : Carbaldehyde carbon (δ ~190–200 ppm) and pyrrolo-pyridine carbons (δ ~110–160 ppm) .

X-ray Crystallography : SHELX software is used to refine crystal structures, resolving ambiguities in regiochemistry .

Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₁H₁₂N₂O) .

Advanced: How can researchers address low yields in the final formylation step during synthesis?

Methodological Answer:
Low yields often stem from competing side reactions (e.g., over-oxidation or polymerization). Strategies include:

  • Protecting Groups : Temporarily protect reactive sites (e.g., NH groups in pyrrole) with Boc or acetyl groups .
  • Alternative Reagents : Use milder formylating agents like Claisen reagents (e.g., ethyl formate) instead of POCl₃/DMF .
  • Kinetic Control : Shorten reaction times and monitor progress via TLC or in situ FTIR to halt at the aldehyde stage .

Advanced: What computational methods are used to predict the reactivity of the carbaldehyde group in this compound?

Methodological Answer:

DFT Calculations :

  • Determine electrophilicity indices (e.g., Fukui functions) to predict nucleophilic attack sites at the aldehyde group .

Molecular Dynamics (MD) Simulations :

  • Model solvent effects on aldehyde reactivity (e.g., solvation in DMSO vs. THF) .

Docking Studies :

  • Predict binding interactions with biological targets (e.g., enzymes with nucleophilic residues) using AutoDock Vina .

Basic: How is purity assessed for this compound, and what analytical thresholds are acceptable?

Methodological Answer:

  • HPLC : Purity ≥95% with a symmetry factor <1.2 for the main peak .
  • LC-MS : Confirm absence of byproducts (e.g., over-oxidized carboxylic acids) .
  • Elemental Analysis : Carbon and nitrogen content within ±0.4% of theoretical values .

Advanced: What strategies resolve contradictions in crystallographic data for pyrrolo-pyridine derivatives?

Methodological Answer:

Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains .

High-Resolution Synchrotron Data : Collect data at λ = 0.7–1.0 Å to resolve disordered isopropyl groups .

Complementary Techniques : Pair X-ray data with solid-state NMR to validate hydrogen-bonding networks .

Advanced: How are structure-activity relationships (SAR) studied for this compound’s bioactivity?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl) and test in biological assays .

Pharmacophore Mapping : Identify critical groups (e.g., aldehyde for covalent binding) using MOE or Schrödinger .

Kinetic Studies : Measure binding constants (Kd) via SPR or ITC to correlate aldehyde reactivity with potency .

Basic: What safety protocols are recommended for handling this aldehyde-containing compound?

Methodological Answer:

  • Reactivity : Store under inert atmosphere (N₂/Ar) to prevent oxidation to carboxylic acids .
  • PPE : Use nitrile gloves and fume hoods; aldehydes are skin irritants and potential sensitizers .
  • Waste Disposal : Quench residual aldehyde groups with aqueous NaHSO₃ before disposal .

Advanced: How can enantiomeric purity be achieved if chiral centers are introduced during synthesis?

Methodological Answer:

Chiral Catalysts : Use asymmetric catalysts (e.g., BINOL-derived ligands) during cyclization .

Chiral Chromatography : Resolve enantiomers via HPLC with amylose-based columns (e.g., Chiralpak IA) .

Dynamic Resolution : Employ enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer .

Advanced: What role does the pyrrolo-pyridine scaffold play in drug design, and how does the aldehyde group enhance this?

Methodological Answer:

  • Scaffold Utility : The planar pyrrolo-pyridine core enables π-π stacking with protein aromatic residues (e.g., kinase ATP pockets) .
  • Aldehyde Reactivity :
    • Forms Schiff bases with lysine residues, enabling covalent inhibition (e.g., targeting cysteine proteases) .
    • Serves as a synthetic handle for further derivatization (e.g., hydrazone formation for prodrugs) .

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